Unii-wtc2W6jdtu
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Overview
Description
Polymyxin B2 (sulfate) is a potent antibiotic primarily used to treat infections caused by Gram-negative bacteria. It is derived from the bacterium Bacillus polymyxa and is one of the components of the polymyxin B complex, which also includes polymyxin B1. Polymyxin B2 is particularly effective against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, making it a critical tool in combating multi-drug resistant bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Polymyxin B2 is typically obtained through fermentation processes involving Bacillus polymyxa. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted and purified from the fermentation broth. The process involves several steps, including filtration, precipitation, and chromatography to isolate and purify the compound .
Industrial Production Methods: Industrial production of polymyxin B2 involves large-scale fermentation in bioreactors. The conditions are carefully controlled to optimize the yield of the antibiotic. Key parameters include temperature, pH, aeration, and nutrient supply. After fermentation, the compound is extracted using solvent extraction methods, followed by purification through ion-exchange chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Polymyxin B2 undergoes various chemical reactions, including:
Oxidation: Polymyxin B2 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the structure of polymyxin B2, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated forms of the compound .
Scientific Research Applications
Polymyxin B2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the structure-activity relationship of antibiotics.
Biology: Employed in studies investigating bacterial cell membrane integrity and permeability.
Medicine: Critical in the development of new therapeutic strategies against multi-drug resistant bacterial infections.
Industry: Utilized in the formulation of topical ointments and creams for treating skin infections
Mechanism of Action
Polymyxin B2 exerts its antibacterial effects by interacting with the lipopolysaccharides in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane structure, increasing its permeability and leading to cell lysis and death. The compound targets the negatively charged phosphate groups in the lipopolysaccharides, displacing divalent cations like calcium and magnesium, which are essential for membrane stability .
Comparison with Similar Compounds
Polymyxin B1: Another component of the polymyxin B complex, with similar antibacterial properties.
Polymyxin E (Colistin): Another polymyxin antibiotic, used for similar indications but with different pharmacokinetic properties.
Polymyxin M: Less commonly used but shares a similar mechanism of action
Uniqueness: Polymyxin B2 is unique in its specific binding affinity to the lipopolysaccharides of Gram-negative bacteria, making it highly effective against these pathogens. Its ability to disrupt bacterial membranes without affecting human cell membranes is a key feature that distinguishes it from other antibiotics .
Properties
Molecular Formula |
C55H96N16O13 xH2SO4 (lot specific) |
---|---|
Molecular Weight |
1189.45 g/mol (Free base) |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid |
InChI |
InChI=1S/C55H96N16O13.H2O4S/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78;1-5(2,3)4/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79);(H2,1,2,3,4)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+;/m1./s1 |
SMILES |
CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Origin of Product |
United States |
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